N-Methyl-N-(pyridin-3-yl)aminosulfonamide
Description
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-[methyl(sulfamoyl)amino]pyridine |
InChI |
InChI=1S/C6H9N3O2S/c1-9(12(7,10)11)6-3-2-4-8-5-6/h2-5H,1H3,(H2,7,10,11) |
InChI Key |
CMGFJJRRZMXOIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CN=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation Method
The most widely reported synthesis involves the reaction of methylamine with 3-pyridinesulfonyl chloride under controlled conditions. This method proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.
Reaction Scheme:
$$
\text{CH}3\text{NH}2 + \text{C}5\text{H}4\text{NSO}2\text{Cl} \rightarrow \text{CH}3\text{N(SO}2\text{C}5\text{H}_4\text{N)} + \text{HCl}
$$
Experimental Protocol:
- Reactants: Methylamine (2 equivalents) and 3-pyridinesulfonyl chloride (1 equivalent) are dissolved in anhydrous dichloromethane.
- Conditions: The reaction is conducted at 0–5°C under nitrogen atmosphere to minimize side reactions.
- Workup: After 72 hours, the mixture is washed with dilute hydrochloric acid to remove unreacted methylamine, followed by brine to eliminate residual chloride ions.
- Purification: The crude product is recrystallized from ethanol to yield white crystals (purity >95%, isolated yield: 68–72%).
Key Observations:
- Lower temperatures (0–5°C) suppress the formation of bis-sulfonylated byproducts.
- Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
Alternative Synthesis via Intermediate Protection-Deprotection Strategies
Tosyl Chloride-Mediated Protection
A modified approach involves protecting the amine group before sulfonylation. For example, 2,3-diaminopyridine can be reacted with tosyl chloride (4-methylbenzenesulfonyl chloride) to form a protected intermediate, which is subsequently deprotected to yield the target compound.
- Protection:
$$
\text{C}5\text{H}5\text{N}2 + 2 \text{TsCl} \rightarrow \text{C}{19}\text{H}{19}\text{N}3\text{O}4\text{S}2 + 2 \text{HCl}
$$
- Deprotection:
Acidic hydrolysis with trifluoroacetic acid removes the tosyl groups, yielding N-methyl-N-(pyridin-3-yl)aminosulfonamide.
Advantages:
- Tosyl groups enhance solubility during intermediate purification.
- Reduces side reactions compared to direct sulfonylation.
Flow Synthesis for Scalable Production
Continuous-Flow Reactor Applications
Recent advancements utilize flow chemistry to improve reaction efficiency and scalability. A two-step flow synthesis method was reported for related sulfonamides, involving:
- Step 1: Formation of a sulfonamide intermediate in a packed-bed reactor using QP-SA resin.
- Step 2: Nucleophilic substitution with methylamine under controlled pressure (100 psi) and temperature.
- Residence Time: 30 minutes per step.
- Yield: 55% with >95% purity.
- Byproducts: Sodium formate and water, which are environmentally benign.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 0–5°C, 72 hours | 68–72% | >95% | Moderate |
| Tosyl Protection | 40°C, 24 hours | 68% | 90–95% | High |
| Flow Synthesis | 100 psi, 30 minutes | 55% | >95% | High |
Critical Insights:
- Direct Sulfonylation offers simplicity but requires stringent temperature control.
- Flow Synthesis enables rapid production but necessitates specialized equipment.
- Tosyl Protection balances yield and practicality for lab-scale synthesis.
Mechanistic Considerations and Side Reactions
Competing Pathways in Sulfonylation
The primary side reaction involves over-sulfonylation, where excess sulfonyl chloride reacts with the product to form bis-sulfonamides. This is mitigated by:
Acid-Catalyzed Hydrolysis
Under acidic conditions, the sulfonamide bond may hydrolyze to regenerate the amine and sulfonic acid. Stabilizing agents like triethylamine are often added to neutralize HCl byproducts.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-3-yl)aminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide group.
Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted pyridin-3-yl derivatives.
Scientific Research Applications
Pharmaceutical Applications
N-Methyl-N-(pyridin-3-yl)aminosulfonamide exhibits significant biological activities that make it a candidate for drug development:
- Antibacterial Properties : Compounds containing sulfonamide groups are well-known for their antibacterial effects. This compound may demonstrate similar properties, potentially leading to the development of new antibiotics .
- Anticancer Activity : The compound's structural features suggest it could have anticancer properties. Research into sulfonamides has shown that they can inhibit various cancer cell lines, making this compound a subject of interest for anticancer drug development .
- Antiviral Potential : There is emerging evidence suggesting that derivatives of compounds similar to this compound may act as inhibitors against viral proteins, such as those involved in the replication of Zika virus . This highlights the need for further investigation into its antiviral capabilities.
Agricultural Chemicals
The compound may also find applications in agricultural chemistry due to its potential antimicrobial properties. Research indicates that sulfonamides can be effective against plant pathogens, suggesting that this compound could be developed as a pesticide or fungicide.
Material Science
In material science, compounds with sulfonamide groups are being explored for their ability to form coordination complexes with metals. This property can be utilized in developing new materials with specific electronic or optical properties .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| N-Methyl-N-(pyridin-2-yl)aminosulfonamide | Similar structure with different pyridine position | Potentially different biological activity |
| N,N-Dimethyl-pyridin-3-sulfonamide | Dimethyl substitution on nitrogen | Enhanced lipophilicity; altered pharmacokinetics |
| 4-Pyridylsulfonamide | Sulfonamide group on a pyridine ring | Known antibacterial properties; used in pharmaceuticals |
This table illustrates how variations in structure influence biological activity and application potential.
Case Studies and Research Findings
Several studies have investigated the biological activities and potential applications of this compound and related compounds:
- Antimicrobial Evaluation : A study focusing on sulfonamides demonstrated their effectiveness against various bacterial strains, indicating that this compound could exhibit similar antimicrobial efficacy .
- Molecular Docking Studies : Molecular docking simulations have been employed to assess the binding affinity of this compound and its derivatives with viral proteins, providing insights into their potential as antiviral agents . These studies are crucial for advancing the development of therapeutic agents targeting viral infections.
- In Vitro Anticancer Activity : Research has shown that derivatives of sulfonamides can inhibit cancer cell proliferation. Investigations into this compound may reveal its efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-3-yl)aminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between N-Methyl-N-(pyridin-3-yl)aminosulfonamide and analogous compounds:
Key Observations :
Comparison of Methods :
Physical and Chemical Properties
Notes:
Hypothesized Activity :
- The target compound’s methyl-sulfonamide group may favor interactions with hydrophobic pockets, while the pyridine nitrogen could engage in hydrogen bonding (similar to ).
Biological Activity
N-Methyl-N-(pyridin-3-yl)aminosulfonamide, an organic compound with the formula C₈H₉N₃O₂S, features a sulfonamide group attached to a pyridine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Sulfonamide Functional Group : Enhances reactivity and interaction with biological targets.
- Pyridine Ring : Contributes to the compound's pharmacological properties.
The presence of these functional groups suggests that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Compounds containing sulfonamide groups are often investigated for their antimicrobial properties . This compound may demonstrate efficacy against various bacterial strains, as indicated by preliminary studies that highlight the significance of the sulfonamide moiety in inhibiting bacterial growth.
Anticancer Activity
Recent studies have explored the potential of similar compounds as anticancer agents . For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation. The biological evaluation of these compounds typically involves:
- Cell Viability Assays : Assessing the cytotoxicity against various cancer cell lines.
- Mechanistic Studies : Investigating pathways affected by the compound, such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of thiosemicarbazide derivatives, including those related to this compound, and evaluated their antimicrobial activity against Mycobacterium strains. The minimum inhibitory concentration (MIC) was determined, showcasing effective inhibition at specific doses .
- Structure-Activity Relationship (SAR) : Research on pyridine derivatives has illustrated how modifications in structure influence biological activity. For example, varying the position of substituents on the pyridine ring can alter the compound's potency against specific targets .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies help elucidate potential mechanisms of action and guide further development .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| N-Methyl-N-(pyridin-2-yl)aminosulfonamide | Similar structure with different pyridine position | Potentially different biological activity |
| N,N-Dimethyl-pyridin-3-sulfonamide | Dimethyl substitution on nitrogen | Enhanced lipophilicity; altered pharmacokinetics |
| 4-Pyridylsulfonamide | Sulfonamide group on a pyridine ring | Known antibacterial properties; used in pharmaceuticals |
This comparison highlights how variations in structure can significantly influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
